molecular formula C6H3Cl2NO3 B8385696 2-(2,2-Dichlorovinyl)-5-nitrofuran

2-(2,2-Dichlorovinyl)-5-nitrofuran

Cat. No. B8385696
M. Wt: 208.00 g/mol
InChI Key: BDZGENDGNWGPFP-UHFFFAOYSA-N
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Patent
US04024161

Procedure details

To a stirred solution of 20.8 g of 1 in 100 ml of dry tert-butanol was added dropwise at 5°-10° over a 30-minute period a solution of 11.2 g of potassium tert-butoxide in 100 ml of tert-butanol. The mixture then was stirred at 5°-10° for 1 hour longer. Concentration of the mixture under reduced pressure gave a dark residue which was extracted with ether and water. The ether phase was separated, dried over magnesium sulfate and Claisen distilled to give 4 as a liquid, b.p.: 73°-76° at 0.2 torr which solidified on standing, the solid having a melting point of 38°-41°.
Name
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)=[CH:3][C:4]1[O:5][C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1.CC(C)([O-])C.[K+]>C(O)(C)(C)C>[Cl:1][C:2]#[C:3][C:4]1[O:5][C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
ClC(=CC=1OC(=CC1)[N+](=O)[O-])Cl
Name
Quantity
11.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture then was stirred at 5°-10° for 1 hour longer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Concentration of the mixture under reduced pressure gave a dark residue which
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether and water
CUSTOM
Type
CUSTOM
Details
The ether phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate and Claisen
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC#CC=1OC(=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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